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cis-Zeatin-O-glucoside -

cis-Zeatin-O-glucoside

Catalog Number: EVT-1569424
CAS Number:
Molecular Formula: C16H23N5O6
Molecular Weight: 381.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-beta-D-glucosyl-cis-zeatin is an O-beta-D-glucosylzeatin.
Source

cis-Zeatin-O-glucoside is predominantly found in various plant species, with notable concentrations in maize (Zea mays), rice (Oryza sativa), and chickpeas (Cicer arietinum). It is synthesized through the action of specific enzymes known as O-glucosyltransferases, which catalyze the transfer of glucose from a donor molecule to the hydroxyl group of cis-zeatin . The genes responsible for this enzymatic activity have been characterized in several studies, highlighting their expression in different plant tissues during growth stages .

Classification

In terms of chemical classification, cis-zeatin-O-glucoside falls under the category of cytokinins, specifically as an O-glucoside derivative. This classification is essential as it helps in understanding its biochemical properties and potential interactions within plant systems.

Synthesis Analysis

Methods

The synthesis of cis-zeatin-O-glucoside typically involves enzymatic reactions facilitated by O-glucosyltransferases. These enzymes utilize uridine diphosphate glucose (UDP-glucose) as a sugar donor to transfer glucose to cis-zeatin. The two primary enzymes identified in maize are cisZOG1 and cisZOG2, which exhibit different affinities and specificities for their substrates .

Technical Details

  • Enzyme Activity: The optimal pH for these enzymes is around 7.5, with Km values indicating their affinity for cis-zeatin at approximately 46 µM for cisZOG1 and 96 µM for cisZOG2 .
  • Substrate Specificity: These enzymes preferentially glucosylate cis-zeatin over trans-zeatin, demonstrating a significant difference in substrate recognition .
Molecular Structure Analysis

Structure

The molecular structure of cis-zeatin-O-glucoside consists of a zeatin backbone with a glucose moiety attached via an O-glycosidic bond. The exact structural formula can be represented as C13H17N5O6, reflecting its composition.

Data

  • Molecular Weight: Approximately 325.30 g/mol.
  • Chemical Formula: C13H17N5O6.
  • Structural Features: The presence of hydroxyl groups on both the zeatin and glucose components plays a critical role in its biological activity and interaction with receptors in plant cells.
Chemical Reactions Analysis

Reactions

The primary reaction involving cis-zeatin-O-glucoside is its formation from cis-zeatin through O-glucosylation. This reaction can be summarized as follows:

cis Zeatin+UDP GlucosecisZOGcis Zeatin O glucoside+UDP\text{cis Zeatin}+\text{UDP Glucose}\xrightarrow{\text{cisZOG}}\text{cis Zeatin O glucoside}+\text{UDP}

Technical Details

This reaction is reversible and plays a crucial role in regulating cytokinin activity within plants. The glucosylation process not only modifies the hormonal activity but also aids in storage and transport within plant tissues .

Mechanism of Action

Process

The mechanism by which cis-zeatin-O-glucoside exerts its effects involves its role as a reservoir for active cytokinins. When needed, it can be converted back to active forms through hydrolysis by β-glucosidases, thus influencing cell division and growth processes .

Data

Studies have shown that higher concentrations of cis-zeatin-O-glucoside correlate with increased cell division rates in certain plant tissues, suggesting its importance in developmental processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can undergo hydrolysis to release active cis-zeatin under enzymatic action.
Applications

Scientific Uses

cis-Zeatin-O-glucoside has several applications in plant science and agriculture:

  • Growth Regulation: Utilized in studies investigating plant growth regulation mechanisms.
  • Agricultural Enhancements: Potentially used to improve crop yields by manipulating cytokinin levels through exogenous application or genetic engineering.
  • Research Tool: Serves as a reference compound for studying cytokinin metabolism and signaling pathways in plants.
Introduction

Historical Context of Cytokinin Research and cis-Zeatin Derivatives

The discovery of cis-zeatin (cZ) derivatives in the 1960s marked a pivotal shift in cytokinin research. Early bioassays, which relied on tissue mass increase in response to kinetin-like compounds, initially overlooked cZ due to its lower activity compared to trans-zeatin (tZ) [5]. The structural identification of cis-zeatin riboside (cZR) in plant tRNA hydrolyzates by Hall et al. (1967) provided the first evidence of its natural occurrence, though methodological limitations hindered accurate quantification. For decades, chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) struggled to resolve cis and trans isomers, leading to underreporting of cZ-type cytokinins [5]. A breakthrough came with tandem mass spectrometry (LC-MS/MS), enabling precise separation and quantification of cZ derivatives across diverse plant species. This revealed cZ-O-glucoside (cZOG) as a major storage form in crops like maize (Zea mays) and rice (Oryza sativa), where it constitutes >70% of cytokinin pools [3] [5]. The cloning of the first cZ-specific O-glucosyltransferases (cZOGTs) in maize (cisZOG1, cisZOG2) and rice (cZOGT1-3) between 2001–2012 confirmed enzymatic specialization for cZ conjugation, underscoring its physiological relevance beyond tRNA turnover [1] [3].

Table 1: Key Milestones in cis-Zeatin-O-glucoside Research

YearDiscoverySignificanceReference
1967cZR identified in tRNAFirst evidence of cZ derivatives in plantsHall et al.
1989cZOG quantified in riceRevealed cZOG as a dominant cytokinin conjugateTakagi et al.
2001Maize cZOGTs clonedIdentified enzymes specific for cZ O-glucosylationMartin et al.
2012Rice cZOGT overexpression phenotypesDemonstrated cZOG's role in shoot development and senescenceKudo et al.
2021Brassicaceae cZOG gene lossRevealed evolutionary compensation by other UGTsEvolutionary Diversification Study

Significance of cis-Zeatin-O-glucoside in Plant Hormone Homeostasis

cZOG functions as a reversible inactivation intermediate in cytokinin homeostasis, sequestering active cZ during metabolic surges. Unlike irreversible N-glucosylation, O-glucosylation allows reactivation via β-glucosidases under physiological demands, such as nutrient mobilization or stress recovery [1] [3]. In rice, cZOGT overexpression depletes active cZ pools, causing crown root suppression and delayed senescence, while loss-of-function mutants exhibit elevated cZ and accelerated organ maturation [3] [7]. This dynamic equilibrium buffers bioactive cytokinin fluctuations, optimizing growth-physiology trade-offs.

cZOG accumulation is stress-responsive: salt-stressed maize roots show 3-fold higher cZOG within 24h, while tZ derivatives remain unchanged [5] [7]. Drought-inducible cZOG profiles in chickpea (Cicer arietinum) and heat-responsive accumulation in tobacco further highlight its role as a stress buffer [5]. Species-specific patterns exist—e.g., cZOG predominates in Poaceae (maize, rice), whereas Arabidopsis relies more on tZ-O-glucosides due to evolutionary gene loss [1].

Table 2: Stress-Induced Changes in cZOG Levels

Plant SpeciesStress TypecZOG ChangePhysiological OutcomeSource
Zea maysSalinity3.5-fold ↑Root growth maintenanceVyroubalov et al.
Oryza sativaDrought2.8-fold ↑Delayed senescenceHavlov et al.
Nicotiana tabacumHeat shock2.1-fold ↑Thermotolerance acquisitionDobra et al.

The Brassicaceae paradox illustrates metabolic adaptability: despite lacking canonical cZOG genes (O-subfamily UGTs), Arabidopsis maintains cZOG pools via "recruited" enzymes (UGT73C1, UGT73C5, UGT85A1) [1]. These enzymes exhibit broad substrate promiscuity, compensating for lost specialization through partial activity on cZ—a testament to cytokinin network resilience [1].

Structural and Functional Distinctions Between cis- and trans-Zeatin Glucosides

The stereochemical divergence at the N6-side chain hydroxyl group dictates metabolic fates:

  • Glucose Position: cZOG links glucose to the cis-oriented OH group (C4ʹ position), while tZOG attaches to the trans-OH. This configurational difference reduces cZOG’s affinity for cytokinin receptors (e.g., CRE1/AHK4) compared to tZOG [3] [5].
  • Enzymatic Specificity: cZOGTs (UGT O-subfamily) possess a unique PSPG motif (His-41, Ser-42) critical for cZ recognition, absent in tZ-preferring UGTs (e.g., P-subfamily) [1]. Maize cZOG1 shows 300-fold higher activity for cZ vs. tZ, while Phaseolus lunatus tZOG1 exhibits inverse specificity [3].
  • Metabolic Dynamics: cZOG hydrolysis reactivates cZ 5× faster than tZOG conversion to tZ, favoring rapid cZ recycling. Conversely, tZ N-glucosides (e.g., tZ7G) are stable and irreversibly inactivated [6] [8].

Table 3: Comparative Properties of cis- vs. trans-Zeatin Glucosides

Propertycis-Zeatin-O-glucoside (cZOG)trans-Zeatin-O-glucoside (tZOG)trans-Zeatin-N-glucoside (tZNG)
BioactivityLow receptor affinityModerate receptor affinityNone (irreversible)
Hydrolysis RateHigh (β-glucosidase-sensitive)ModerateNone
Enzymatic SpecificitycZOGTs (His/Ser-PSPG motif)tZOGTs (Group P UGTs)UGT76C1/2
Stress ResponseAcute accumulationGradual accumulationStable pools

Phylogenetic divergence is evident: cZOGTs form monocot-specific clades (e.g., rice cZOGT1-3) and eudicot clades (e.g., Medicago truncatula), with gene duplication events enabling neo-functionalization [1]. In contrast, tZOGTs are conserved across angiosperms, reflecting broader functional roles [1] [6].

Metabolic cross-talk arises from compartmentalization: cZOG localizes to vacuoles, sequestering cZ from signal transduction, whereas tZ derivatives often associate with endoplasmic reticulum-bound receptors [6]. This spatial segregation enables independent regulation of cZ and tZ homeostasis despite shared biosynthetic precursors [8].

Properties

Product Name

cis-Zeatin-O-glucoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

InChI

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2-/t9-,11-,12+,13-,16-/m1/s1

InChI Key

UUPDCCPAOMDMPT-MTQUCLQASA-N

SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

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